N,N'-双(苄氧羰基)胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

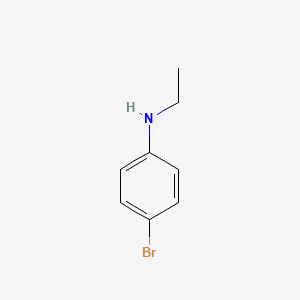

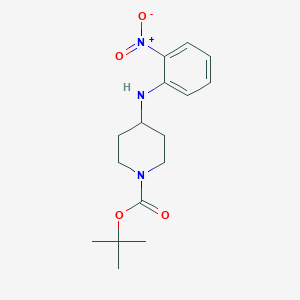

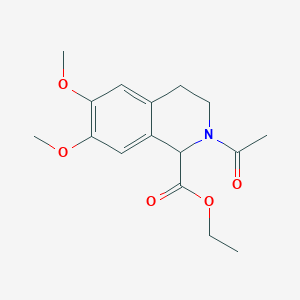

“N,N’-Bis(benzyloxycarbonyl)guanidine” is a chemical compound with the linear formula C17H17N3O4 . It is a guanidine derivative, which is a class of compounds that have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported .

Molecular Structure Analysis

The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .

Chemical Reactions Analysis

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have been used in a variety of chemical reactions. For instance, they have been used in the addition of amines to carbodiimides under solvent-free conditions to provide N,N’,N’’ -trisubstituted guanidines .

Physical And Chemical Properties Analysis

“N,N’-Bis(benzyloxycarbonyl)guanidine” has a molecular weight of 327.343 .

科学研究应用

非环状胍的合成

N,N'-双(苄氧羰基)胍: 用于非环状胍的合成。 该过程通常涉及胺与活化的胍前体反应,然后脱保护以生成游离胍 。这种方法是创建各种胍衍生物的基础,这些衍生物在药物化学中起着至关重要的作用。

胍化试剂

该化合物用作胍化试剂,特别是在合成S-甲基异硫脲衍生物时 。这些衍生物对于将胍官能团引入其他分子至关重要,这对于药物和农用化学品的开发至关重要。

DNA 小沟结合剂

包括N,N'-双(苄氧羰基)胍在内的胍可以作为 DNA 小沟结合剂 。该应用在遗传研究和药物设计领域具有重要意义,因为这些化合物可以调节 DNA 结构和功能,从而导致潜在的治疗应用。

激酶抑制剂

胍基团形成氢键的能力使其成为设计激酶抑制剂的关键组成部分 。激酶抑制剂是一类阻断某些酶(激酶)的药物,在治疗包括癌症在内的各种疾病方面具有应用。

α2-去甲肾上腺素受体拮抗剂

N,N'-双(苄氧羰基)胍: 衍生物因其作为 α2-去甲肾上腺素受体拮抗剂的潜力而被探索 。这些拮抗剂可用于治疗高血压和某些精神疾病。

材料科学应用

在材料科学中,该化合物可用于修饰材料的表面性能,尤其是在需要特定分子水平相互作用的涂层创建中 。胍基团的特性可用于创建具有所需特性的表面,例如增加亲水性或反应性。

化学合成

胍基团的高碱性和平面性使N,N'-双(苄氧羰基)胍成为化学合成中的宝贵试剂 。它可用于催化各种反应或作为合成更复杂分子的构建块。

分析化学

在分析化学中,胍衍生物用作各种分析方法中的标准品和试剂 。它们独特的化学性质使其适合用于测定和化学分析以量化或检测其他物质。

作用机制

Target of Action

Guanidine, a functional group present in the compound, is known to interact with various biological targets .

Mode of Action

Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine-containing compounds have been found to influence a variety of biological activities .

安全和危害

未来方向

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are being made . This suggests that there may be future research directions exploring new synthesis methods and applications for “N,N’-Bis(benzyloxycarbonyl)guanidine” and other guanidines.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Bis(benzyloxycarbonyl)guanidine involves the reaction of guanidine with benzyl chloroformate in the presence of a base.", "Starting Materials": [ "Guanidine", "Benzyl chloroformate", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Dissolve guanidine in the solvent", "Add benzyl chloroformate dropwise to the solution while stirring", "Add the base to the solution to neutralize the hydrogen chloride produced during the reaction", "Continue stirring the solution for several hours at room temperature", "Filter the solution to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |

CAS 编号 |

10065-79-9 |

分子式 |

C17H17N3O4 |

分子量 |

327.33 g/mol |

IUPAC 名称 |

benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |

InChI |

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |

InChI 键 |

WUPOXNUSSFCSGV-UHFFFAOYSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester](/img/structure/B1599801.png)